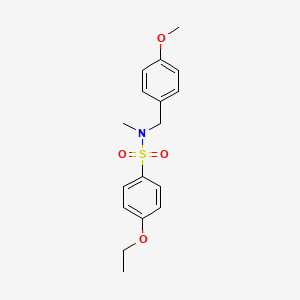![molecular formula C19H24N2O2S B5370104 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of piperazine derivatives and is known for its ability to selectively damage noradrenergic neurons in the brain.
Mécanisme D'action
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine selectively damages noradrenergic neurons in the brain by inhibiting the uptake of noradrenaline. Noradrenergic neurons are responsible for the synthesis, release, and reuptake of noradrenaline, a neurotransmitter that plays a critical role in the regulation of various physiological and psychological functions. By inhibiting the uptake of noradrenaline, this compound causes the accumulation of the neurotransmitter in the synaptic cleft, leading to the overstimulation of noradrenergic receptors and subsequent damage to the neurons.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound causes a decrease in noradrenaline levels in the brain, leading to a decrease in blood pressure, heart rate, and body temperature. This compound has also been shown to cause changes in behavior, cognition, and memory, indicating the critical role of noradrenergic neurons in these functions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research has several advantages and limitations. One of the advantages of using this compound is its ability to selectively damage noradrenergic neurons, allowing researchers to study the role of these neurons in various physiological and pathological conditions. However, the use of this compound also has several limitations, such as the potential for off-target effects and the need for appropriate controls to ensure the specificity of the compound's effects.
Orientations Futures
There are several future directions for the use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research. One direction is the investigation of the role of noradrenergic neurons in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of new compounds that selectively target noradrenergic neurons and have fewer off-target effects. Overall, the use of this compound in scientific research has provided valuable insights into the role of noradrenergic neurons in various physiological and pathological conditions and has the potential to lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis method of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves the reaction between 1-(3,4-dimethylphenyl)sulfonyl)piperazine and 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been widely used in scientific research to produce this compound for various experiments.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been used in scientific research to selectively damage noradrenergic neurons in the brain. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, such as stress, anxiety, depression, and Parkinson's disease. This compound has also been used to investigate the effects of noradrenaline depletion on behavior, cognition, and memory.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-8-9-18(14-17(15)3)24(22,23)21-12-10-20(11-13-21)19-7-5-4-6-16(19)2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDKZKHAOPFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![1-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5370035.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![6-butyl-5-methyl-2-(4-morpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5370039.png)

![3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)

![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
![{2-chloro-4-[2-cyano-2-(3-methylphenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5370071.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)